molecular formula C19H23NO4 B2681935 N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,5-dimethylbenzamide CAS No. 1797300-02-7

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,5-dimethylbenzamide

Cat. No. B2681935
CAS RN: 1797300-02-7
M. Wt: 329.396
InChI Key: SZEUAYPSZKIDDN-UHFFFAOYSA-N
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Description

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,5-dimethylbenzamide, also known as DMPEB, is a synthetic compound that has been studied for its potential use in medicinal chemistry. It is a benzamide derivative that has been shown to have promising results in treating various diseases and conditions.

Scientific Research Applications

Chemistry and Synthetic Utility

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2,5-dimethylbenzamide is involved in synthetic chemistry applications, particularly in the synthesis and characterization of compounds. For example, Hanessian and Moralioglu (1972) explored the synthetic utility of α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals, showcasing the potential of related compounds in providing temporary protecting groups for vicinal diols, allowing for indirect, selective acylation. This method is compatible with various acylation conditions and highlights the compound's role in facilitating complex organic synthesis processes (Hanessian & Moralioglu, 1972).

Molecular Structure Characterization

Karabulut et al. (2014) focused on modeling intermolecular interactions and determining the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide. This study highlighted the importance of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry of the compound. By employing X-ray diffraction and DFT calculations, insights into the compound's structural features and their influence on chemical behavior were provided, demonstrating the compound's utility in advanced molecular design and analysis (Karabulut et al., 2014).

Pharmacological Investigations

In the pharmacological domain, compounds structurally similar to this compound have been evaluated for their therapeutic potential. For instance, Rodrigues et al. (2016) designed and synthesized a series of N-acylhydrazone derivatives as potent histone deacetylase (HDAC) 6/8 dual inhibitors, inspired by the structure of trichostatin A. This research underscores the relevance of such compounds in developing novel molecular therapies for cancer, highlighting their significant impact on cell migration and apoptosis through modulation of HDAC activity (Rodrigues et al., 2016).

Mechanism of Action

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-12-5-6-13(2)15(9-12)19(22)20-11-16(21)14-7-8-17(23-3)18(10-14)24-4/h5-10,16,21H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEUAYPSZKIDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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